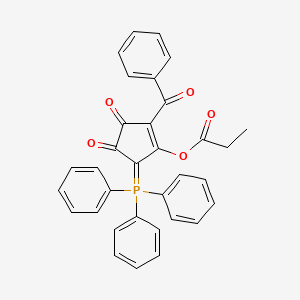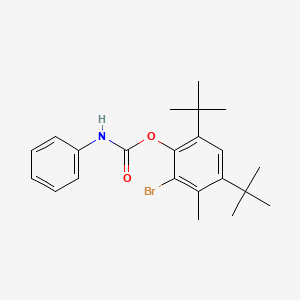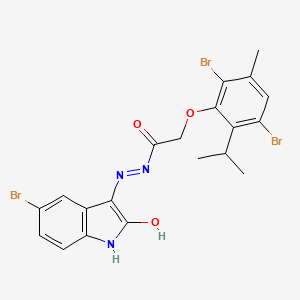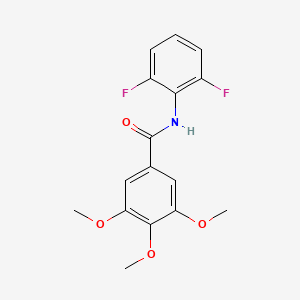
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate is a chemical compound that has attracted significant attention in the scientific community. This compound is commonly referred to as "Boc-Delta-CPA" and is used in various scientific experiments.
作用機序
Boc-Delta-CPA acts as a covalent modifier of cysteine residues in proteins. It forms a thioether bond with the thiol group of cysteine, leading to the formation of a stable adduct. This modification can affect the structure and function of the protein, leading to changes in its activity and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-Delta-CPA depend on the specific protein that is modified. In general, the modification of cysteine residues can affect the activity, stability, and interactions of the protein. Boc-Delta-CPA has been shown to inhibit the activity of some enzymes and transcription factors, and to disrupt protein-protein interactions in various biological systems.
実験室実験の利点と制限
One of the main advantages of Boc-Delta-CPA is its specificity for cysteine residues. This allows for the selective modification of target proteins in complex biological systems. However, the covalent modification of proteins can also lead to non-specific effects, such as protein denaturation and aggregation. Another limitation is the potential for off-target effects, as Boc-Delta-CPA can modify other nucleophiles besides cysteine, such as lysine and histidine residues.
将来の方向性
There are several future directions for research on Boc-Delta-CPA. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new analogs of Boc-Delta-CPA with improved specificity and reactivity. Another direction is the application of Boc-Delta-CPA in the study of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders. Finally, the use of Boc-Delta-CPA in the development of new therapeutic agents for the treatment of these diseases is an exciting area of research.
合成法
The synthesis of Boc-Delta-CPA involves the condensation of cyclopentanone with triphenylphosphonium ylide, followed by the addition of benzoyl chloride and propionic anhydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained after purification by column chromatography.
科学的研究の応用
Boc-Delta-CPA has been widely used in scientific research as a probe for studying protein-protein interactions. It is a versatile tool for investigating the role of protein-protein interactions in various biological processes, including signal transduction, gene regulation, and protein folding. Boc-Delta-CPA has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
[2-benzoyl-3,4-dioxo-5-(triphenyl-λ5-phosphanylidene)cyclopenten-1-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25O5P/c1-2-27(34)38-32-28(29(35)23-15-7-3-8-16-23)30(36)31(37)33(32)39(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKYQBBUDVBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
![3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B5144021.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)